molecular formula C18H22ClN3OS B12128966 N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Cat. No.: B12128966
M. Wt: 363.9 g/mol
InChI Key: CWPAPAUTHROVIW-UHFFFAOYSA-N
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Description

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazole ring, a chlorobenzyl group, and a piperidine moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. The process may include:

    Formation of Thiazole Ring: This can be achieved by reacting 2-chlorobenzyl chloride with thiourea under basic conditions to form the thiazole ring.

    Acylation: The thiazole intermediate is then acylated with 2-(4-methylpiperidin-1-yl)acetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of thiazole compounds exhibit significant antimicrobial activity. A study on related thiazole derivatives demonstrated promising results against both Gram-positive and Gram-negative bacterial strains as well as fungal species. The compounds were evaluated using a turbidimetric method to assess their efficacy against various pathogens, showcasing the potential of thiazole derivatives as antimicrobial agents .

Anticancer Activity

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide has also been investigated for its anticancer properties. In vitro studies have shown that certain thiazole derivatives possess cytotoxic effects against human cancer cell lines, including estrogen receptor-positive breast adenocarcinoma (MCF7). The mechanism of action appears to involve the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapy .

Case Study 1: Antimicrobial Evaluation

In a recent study, several thiazole derivatives were synthesized and tested for antimicrobial activity. Among them, this compound showed notable efficacy against resistant strains of bacteria. The study utilized standard protocols for antimicrobial susceptibility testing and demonstrated that the compound could inhibit the growth of pathogenic bacteria effectively .

Case Study 2: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of thiazole derivatives against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxic effects, particularly against MCF7 cells. The study highlighted the compound's ability to induce apoptosis through caspase activation pathways .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineMethod UsedResults
AntimicrobialGram-positive bacteriaTurbidimetric methodSignificant inhibition observed
AntimicrobialGram-negative bacteriaTurbidimetric methodEffective against resistant strains
AnticancerMCF7 (breast cancer)Sulforhodamine B assayInduced apoptosis; cytotoxic effects noted

Mechanism of Action

The mechanism of action of N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(2-bromobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide
  • N-[5-(2-fluorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

Uniqueness

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide is a synthetic compound belonging to the thiazole class, which is characterized by a five-membered ring containing sulfur and nitrogen. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C16H19ClN2OSC_{16}H_{19}ClN_{2}OS. The structure includes a thiazole ring substituted with a chlorobenzyl group and a piperidine moiety, which may influence its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC16H19ClN2OSC_{16}H_{19}ClN_{2}OS
Molecular Weight334.85 g/mol
SMILESCC(C(=O)N1CCN(CC1)C)C2=CN=C(S2)C=CCCl

The biological activity of this compound appears to be linked to its interaction with various molecular targets. It may modulate enzyme activities or receptor functions, leading to diverse pharmacological effects.

Pharmacological Effects

Research indicates that compounds with similar structural features often exhibit:

  • Antitumor Activity : Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The presence of the thiazole ring can enhance antimicrobial activity against a range of pathogens.
  • Anti-inflammatory Effects : Some derivatives show promise in reducing inflammation markers in vitro.

Case Study 1: Antitumor Activity

In a study examining thiazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231). The IC50 values indicated effective dose-response relationships, suggesting potential for further development as anticancer agents.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of thiazole derivatives. The results demonstrated that certain derivatives inhibited bacterial growth significantly more than standard antibiotics, indicating that this compound could also possess notable antimicrobial activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with related compounds:

Compound NameBiological ActivityReference
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-benzamideAntitumor
N-(5-(4-chlorobenzyl)-1,3-thiazol-2-yl)-4-nitrobenzamideAntimicrobial
N-(5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl)-4-methylbenzamideAnticancer

These comparisons indicate that while many thiazole derivatives share similar biological activities, the specific substitution patterns on the thiazole ring can lead to distinct pharmacological profiles.

Properties

Molecular Formula

C18H22ClN3OS

Molecular Weight

363.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide

InChI

InChI=1S/C18H22ClN3OS/c1-13-6-8-22(9-7-13)12-17(23)21-18-20-11-15(24-18)10-14-4-2-3-5-16(14)19/h2-5,11,13H,6-10,12H2,1H3,(H,20,21,23)

InChI Key

CWPAPAUTHROVIW-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CC(=O)NC2=NC=C(S2)CC3=CC=CC=C3Cl

Origin of Product

United States

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